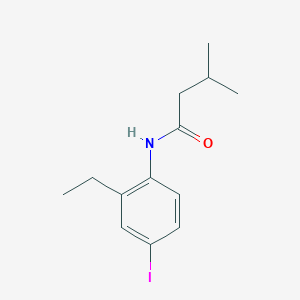
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide, also known as EIMBC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMBC is a member of the amide family of compounds and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the inhibition of various enzymes and receptors in the body. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the activity of phosphodiesterase 5 (PDE5), an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels. By inhibiting PDE5, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide increases cGMP levels, resulting in vasodilation and increased blood flow. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide can induce apoptosis in cancer cells and improve cognitive function.
Biochemical and Physiological Effects
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-(2-ethyl-4-iodophenyl)-3-methylbutanamide inhibits the growth of cancer cells and induces apoptosis. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has also been shown to improve cognitive function and have neuroprotective effects in animal models. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, resulting in increased blood flow and decreased blood pressure.
实验室实验的优点和局限性
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has several advantages and limitations for laboratory experiments. One advantage is its ability to inhibit the activity of PDE5 and HDACs, making it a potential candidate for cancer therapy, neuroprotection, and cardiovascular diseases. However, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has limited solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide research. One direction is to study the potential therapeutic applications of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in human clinical trials. Another direction is to investigate the potential side effects and toxicity of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide in animal models. Additionally, further studies are needed to understand the mechanism of action of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide and its potential interactions with other drugs. Finally, there is a need for the development of more efficient synthesis methods for N-(2-ethyl-4-iodophenyl)-3-methylbutanamide to improve its availability for research purposes.
Conclusion
In conclusion, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications and limitations of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide.
合成方法
The synthesis of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide involves the reaction of 2-ethyl-4-iodoaniline with 3-methylbutanoyl chloride in the presence of a base. The reaction results in the formation of N-(2-ethyl-4-iodophenyl)-3-methylbutanamide as a white crystalline solid with a melting point of 105-107°C.
科学研究应用
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential therapeutic applications in various scientific research fields, including cancer research, neurology, and cardiovascular diseases. In cancer research, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurology, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In cardiovascular diseases, N-(2-ethyl-4-iodophenyl)-3-methylbutanamide has been shown to have vasodilatory effects, making it a potential candidate for the treatment of hypertension.
属性
分子式 |
C13H18INO |
|---|---|
分子量 |
331.19 g/mol |
IUPAC 名称 |
N-(2-ethyl-4-iodophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18INO/c1-4-10-8-11(14)5-6-12(10)15-13(16)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16) |
InChI 键 |
OWFDEEMATJIIIJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
规范 SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)

![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)

![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)


![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)



![5-[(3-Chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B246210.png)

